molecular formula C17H28N2O2 B6070211 2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one

2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6070211
M. Wt: 292.4 g/mol
InChI Key: KDLRBKMTVBWIKV-UHFFFAOYSA-N
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Description

2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro[4.5]decan-6-one core, a diazaspiro moiety, and a butenoyl group. The presence of these functional groups makes it an interesting subject for various chemical studies and applications.

Properties

IUPAC Name

2-but-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-5-7-14(20)18-11-9-17(13-18)8-6-10-19(15(17)21)12-16(2,3)4/h5H,1,6-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLRBKMTVBWIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCCC2(C1=O)CCN(C2)C(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from simpler precursors. One common approach is the Prins/Pinacol reaction, which involves the formation of a spirocyclic intermediate followed by functional group modifications . The reaction conditions often include the use of Lewis acids such as boron trifluoride etherate (BF3.OEt2) and solvents like dichloromethane (DCM) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diazaspiro moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decan-2-one
  • Oxaspiro[4.5]decan-1-one
  • 3-methylene-1-oxaspiro[4.5]decan-2-one

Uniqueness

2-But-3-enoyl-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of a spirocyclic core with a diazaspiro moiety and a butenoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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